N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines. Substitution reactions may introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal species.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the inhibition of specific enzymes or receptors involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A thiazole-containing compound with potential anticancer properties.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-containing anticancer drug.
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C21H17N3O2S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-17-9-7-14(8-10-17)18-13-28-21(23-18)24-19(25)11-16-12-27-20(22-16)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,24,25) |
InChI Key |
KUSBBTUXIFHPAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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